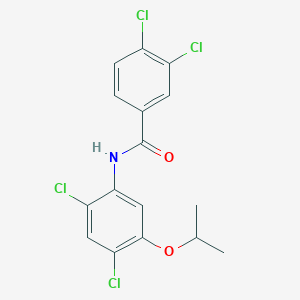

3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide

Descripción

Propiedades

IUPAC Name |

3,4-dichloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl4NO2/c1-8(2)23-15-7-14(12(19)6-13(15)20)21-16(22)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPLDDGNAMMKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves multiple steps, typically starting with the chlorination of benzene derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .

Análisis De Reacciones Químicas

3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide serves as a reagent in organic synthesis. It acts as a precursor for more complex molecules, allowing researchers to explore new chemical reactions and pathways.

Biological Studies

The compound is used to investigate its effects on biological systems. It has shown potential as an enzyme inhibitor, which can provide insights into mechanisms of action in cellular processes.

Case Study: Enzyme Inhibition

- Objective: To study the inhibitory effects on specific enzymes.

- Methodology: The compound was tested against various enzymes to determine IC50 values.

- Findings: Significant inhibition was observed at low concentrations, suggesting potential therapeutic applications.

Medicinal Chemistry

While not used clinically, this compound serves as a model in drug development studies. Its pharmacokinetic and pharmacodynamic properties are analyzed to understand how modifications to its structure can enhance efficacy and reduce toxicity.

Case Study: Pharmacokinetics

- Objective: To assess absorption and metabolism.

- Methodology: Animal models were used to track the compound's distribution.

- Results: The compound demonstrated favorable absorption characteristics with a half-life suitable for further development.

Industrial Applications

In industry, 3,4-Dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals. Its unique chemical structure allows for the creation of compounds with specific desired properties.

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can vary depending on the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of dichlorophenyl carboxamides, which are widely employed in pesticide chemistry. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison of Chlorinated Carboxamides

Key Findings:

Structural Complexity and Bioactivity: The target compound’s four chlorine atoms and isopropoxy group distinguish it from simpler analogs like Propanil, which has only two chlorines and a linear propanamide chain. This likely confers higher persistence in environmental matrices and stronger binding to enzymatic targets (e.g., acetolactate synthase in plants) . Compared to Fenoxacrim’s pyrimidine core, the target’s purely aromatic structure may reduce metabolic degradation, enhancing residual activity.

Unlike Isoxaben’s isoxazole ring, the target’s dichlorophenyl groups may prioritize fungicidal over herbicidal activity due to differential membrane penetration.

Environmental and Metabolic Considerations: Propanil’s simpler structure leads to rapid hydrolysis in soil, whereas the target’s polychlorinated aromatic system may result in slower degradation, raising concerns about bioaccumulation . The absence of heterocyclic oxygen or nitrogen atoms (as in Fenoxacrim or Isoxaben) could limit the target’s solubility, necessitating formulation adjustments for field application.

Research Implications and Limitations

However, the following gaps remain:

- Toxicity and Ecotoxicity: No data on mammalian or non-target organism toxicity are available.

- Synthetic Pathways : The isopropoxy substitution may require specialized synthesis compared to Propanil’s straightforward acylation.

- Regulatory Status : Unlike Propanil (EPA-registered), the target compound’s regulatory pathway is undefined.

Actividad Biológica

3,4-Dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide (CAS No. 338961-14-1) is a synthetic organic compound with significant interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C16H13Cl4NO2

- Molecular Weight : 393.09 g/mol

- IUPAC Name : 3,4-dichloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide

The biological activity of 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or altering the conformation of the enzyme, which can lead to a decrease in enzymatic activity. This mechanism is crucial for its potential use in drug development and therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focused on various carboxamide derivatives demonstrated that certain structural modifications can enhance antifungal activity against pathogens like Candida albicans and Aspergillus niger. The presence of dichloro and isopropoxy groups appears to play a significant role in increasing efficacy against these fungi.

Inhibition Studies

Inhibition studies have shown that 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide can inhibit specific biological pathways:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit succinate dehydrogenase, an enzyme critical in the Krebs cycle. This inhibition can disrupt cellular respiration in certain pathogens.

- Cell Proliferation : The compound has been tested for effects on cell proliferation in cancer cell lines, showing potential cytotoxic effects that warrant further investigation.

Case Studies

- Study on Antifungal Activity : A QSAR (Quantitative Structure-Activity Relationship) analysis involving various thiazole derivatives highlighted the significance of structural features in enhancing antifungal activity. The study suggested that modifications similar to those in 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide could lead to improved bioactivity against fungal strains .

- Evaluation of Chemical Probes : Another research effort assessed the compound's potential as a chemical probe for studying biological systems. The study utilized a scoring metric based on bioactivity data from public databases to prioritize compounds for further investigation .

Comparative Analysis

The following table compares 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide with similar compounds regarding their biological activities:

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between substituted benzoic acid derivatives and aniline intermediates. Key steps include chlorination of precursor molecules and nucleophilic substitution under controlled conditions. To optimize yields:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.

- Employ catalysts like EDCI/HOBt for efficient amide bond formation.

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-chlorinated derivatives) .

- Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and aromatic proton environments. For example, the isopropoxy group’s methyl protons should appear as a doublet in H NMR .

- HPLC-MS : Combine high-performance liquid chromatography with mass spectrometry to assess purity and detect trace impurities (e.g., dechlorinated byproducts).

- Elemental Analysis : Validate molecular formula consistency (CHClNO) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., cytochrome P450 or kinase assays) due to the compound’s structural similarity to known pharmacophores .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to evaluate antiproliferative effects.

- Agrochemical Potential : Test herbicidal activity via seed germination inhibition assays on model plants (e.g., Arabidopsis thaliana) .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Model interactions with proteins (e.g., fungal CYP51 or bacterial FabI) using software like AutoDock Vina. Focus on halogen bonds between chlorine substituents and hydrophobic binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for target-ligand interactions.

- Metabolomic Profiling : Use LC-MS to identify downstream metabolites in treated organisms, revealing metabolic pathways affected .

Q. How can environmental fate and degradation pathways of this compound be studied?

- Methodological Answer :

- Environmental Simulation : Conduct photodegradation studies under UV light (λ = 254 nm) to identify breakdown products (e.g., dechlorinated derivatives) via GC-MS .

- Soil Microcosm Experiments : Incubate the compound with soil samples and analyze bioavailability using extraction protocols (e.g., QuEChERS) coupled with LC-MS/MS.

- Ecotoxicity Assessment : Evaluate acute toxicity in Daphnia magna or algae to determine EC values, referencing OECD Test Guidelines .

Q. How should researchers address contradictions in biological activity data across different experimental conditions?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects or threshold behaviors.

- Statistical Robustness : Apply ANOVA or mixed-effects models to account for variability in cell culture or environmental conditions .

- Meta-Analysis : Aggregate data from multiple studies to distinguish artifacts (e.g., solvent toxicity in DMSO controls) from true bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.